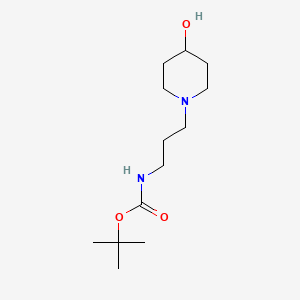

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate

Description

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a hydroxyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

Molecular Formula |

C13H26N2O3 |

|---|---|

Molecular Weight |

258.36 g/mol |

IUPAC Name |

tert-butyl N-[3-(4-hydroxypiperidin-1-yl)propyl]carbamate |

InChI |

InChI=1S/C13H26N2O3/c1-13(2,3)18-12(17)14-7-4-8-15-9-5-11(16)6-10-15/h11,16H,4-10H2,1-3H3,(H,14,17) |

InChI Key |

RKYVXXMOZWVFSI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN1CCC(CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine functionality, followed by nucleophilic substitution with a hydroxypiperidine derivative. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Group

The tert-butoxycarbonyl (Boc) protecting group undergoes hydrolysis under acidic or basic conditions to yield free amines.

Acidic Hydrolysis

-

Mechanism : Protonation of the carbamate oxygen followed by nucleophilic attack by water, releasing CO₂ and tert-butanol.

-

Product : 3-(4-hydroxypiperidin-1-yl)propylamine hydrochloride .

Basic Hydrolysis

-

Conditions : Aqueous NaOH (2 M) at 60°C for 6 h.

-

Mechanism : Base-induced cleavage of the carbamate via a tetrahedral intermediate.

-

Product : Free amine with tert-butanol byproduct.

Comparison of Hydrolysis Conditions

| Condition | Time | Yield (%) | Byproduct | Source |

|---|---|---|---|---|

| 4 M HCl/dioxane | 3 h | 95 | CO₂, tert-butanol | |

| 2 M NaOH/60°C | 6 h | 78 | tert-butanol |

Nucleophilic Substitution at the Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in alkylation and acylation reactions.

Alkylation with Benzyl Chloride

Acylation with Acetyl Chloride

Functionalization of the Hydroxyl Group

The 4-hydroxy group on the piperidine ring undergoes etherification and oxidation.

Mitsunobu Etherification

-

Substrates : Reacts with alcohols (e.g., benzyl alcohol) to form ethers.

Oxidation to Ketone

Decarboxylative Amination

Under strong bases, the carbamate group participates in decarboxylation to form alkylamines.

Protection/Deprotection Strategies

The Boc group is selectively manipulated in multistep syntheses:

Deprotection with TFA

Reprotonation of the Piperidine Nitrogen

Radical Reactions

The compound participates in hydroboration reactions for boronated intermediates.

-

Conditions : Pinacolborane (1.2 eq), [Ir(cod)Cl]₂ (5 mol%), THF, RT (6 h) .

-

Product : Boronated derivatives for Suzuki-Miyaura cross-coupling .

Key Mechanistic Insights

-

The carbamate group’s stability under basic conditions is attributed to resonance stabilization of the carbonyl group .

-

Steric hindrance from the tert-butyl group slows electrophilic attacks at the piperidine nitrogen .

-

The hydroxyl group’s orientation in the piperidine ring influences regioselectivity in substitution reactions .

Scientific Research Applications

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate, also known as this compound, is a chemical compound with the molecular formula C13H26N2O3 . It has a molecular weight of 258.36 . This compound features a tert-butyl group, a carbamate group, and a hydroxypiperidine moiety .

Scientific Research Applications

This compound is primarily used in scientific research as a building block for synthesizing more complex molecules. It is also utilized as a biochemical probe or inhibitor and explored for potential therapeutic properties, such as enzyme inhibition or receptor modulation. Additionally, it finds use in developing new materials or as a catalyst in chemical reactions.

M4 Compound Applications

Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate, also referred to as M4 , has shown potential in Alzheimer's disease (AD) research .

- In vitro studies : M4 was found to act as both a β-secretase and an acetylcholinesterase inhibitor, which prevents amyloid beta peptide (Aβ) aggregation and the formation of fibrils (fAβ) from Aβ 1-42 .

- Cell Viability : M4 increased the cell viability of astrocytes in the presence of Aβ 1-42. M4 showed 100% cell viability at 100 μM, suggesting no cytotoxicity related to this compound . When astrocytes were treated with the Aβ 1-42 peptide, cell viability decreased; however, when Aβ 1-42 was added together with the M4 compound, an improvement in cell viability was observed, suggesting M4 protected the astrocytes against the toxicity induced by Aβ 1-42 .

- Animal Studies : In in vivo studies using a scopolamine AD-like model in rats, no significant effect of M4 was observed compared to a galantamine model, which researchers attributed to M4's bioavailability in the brain . M4 possesses a moderate protective effect in astrocytes against Aβ 1-42 due to a reduction in TNF-α and free radicals .

Mechanism of Action

The mechanism of action of tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as β-secretase and acetylcholinesterase, which are involved in the aggregation of amyloid beta peptides. This inhibition can prevent the formation of amyloid fibrils, which are implicated in neurodegenerative diseases like Alzheimer’s .

Comparison with Similar Compounds

Similar Compounds

Tert-butyl carbamate: A simpler compound with similar protective groups but lacking the piperidine ring.

Tert-butyl (3-(2-methylpiperidin-1-yl)propyl)carbamate: A closely related compound with a methyl substitution on the piperidine ring.

Uniqueness

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate is unique due to the presence of the hydroxyl group on the piperidine ring, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

Tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate, also known by its CAS number 1552266-38-2, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and findings from relevant studies.

- Molecular Formula : C13H26N2O3

- Molecular Weight : 258.36 g/mol

- Appearance : Yellow oil

- Purity : >98%

This compound exhibits significant biological activity through its interactions with various molecular targets:

- Inhibition of β-secretase : The compound has shown to inhibit β-secretase with an IC50 value of 15.4 nM, which is crucial in the cleavage of amyloid precursor protein (APP), a process that leads to the formation of amyloid-beta peptides associated with AD .

- Acetylcholinesterase Inhibition : It also acts as an acetylcholinesterase inhibitor with a Ki value of 0.17 μM, thereby potentially enhancing cholinergic transmission in the brain .

- Reduction of Amyloid Aggregation : In vitro studies have demonstrated that this compound can inhibit amyloid-beta aggregation by up to 85% at a concentration of 100 μM .

In Vitro Studies

In vitro experiments have indicated that this compound can protect astrocytes from apoptosis induced by Aβ 1-42. When treated with Aβ 1-42 alone, astrocyte viability dropped significantly; however, co-treatment with the compound improved cell viability from approximately 43.78% to 62.98% .

In Vivo Studies

In vivo assessments using a scopolamine-induced model of AD in rats revealed that while the compound showed some protective effects against neurodegeneration, these were not statistically significant when compared to standard treatments like galantamine. This lack of significant efficacy was attributed to the compound's bioavailability in the brain .

Data Table: Summary of Biological Activities

| Activity | Measurement | Result |

|---|---|---|

| β-secretase inhibition | IC50 | 15.4 nM |

| Acetylcholinesterase inhibition | Ki | 0.17 μM |

| Amyloid aggregation inhibition | % Inhibition | 85% at 100 μM |

| Astrocyte cell viability | % Viability | Increased from 43.78% to 62.98% when co-treated with Aβ 1-42 |

Study on Neuroprotective Effects

A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of this compound against Aβ-induced toxicity in astrocytes. The results indicated a reduction in inflammatory markers such as TNF-α and free radicals, suggesting a potential anti-inflammatory mechanism alongside its neuroprotective properties .

Structure-Activity Relationship Analysis

Further research into the structure-activity relationship (SAR) has been conducted to optimize the efficacy of similar compounds. These studies emphasize the importance of specific functional groups in enhancing biological activity and reducing toxicity .

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl (3-(4-hydroxypiperidin-1-yl)propyl)carbamate to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions and purification techniques. For example:

- Catalyst and Solvent : Use tert-butyl carbamate with piperidine intermediates in polar aprotic solvents (e.g., DMF) to enhance nucleophilic substitution efficiency .

- Temperature Control : Maintain reaction temperatures between 0–25°C to minimize side reactions during carbamate formation .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product, ensuring ≥95% purity .

- Scale-Up : For industrial-scale synthesis, optimize reaction time and solvent recovery using continuous flow reactors .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should be analyzed?

- Methodological Answer :

- NMR Spectroscopy : Analyze H and C NMR to confirm the piperidine ring and tert-butyl group. Key shifts include:

- Piperidine protons : δ 3.2–3.8 ppm (multiplet, 4H, N-CH) .

- tert-Butyl group : δ 1.4 ppm (singlet, 9H) .

- Mass Spectrometry : Use HRMS to verify the molecular ion peak (e.g., [M+H] at m/z 284.19) .

- IR Spectroscopy : Confirm carbamate C=O stretch at ~1680–1720 cm .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Store at 2–8°C in airtight containers away from strong oxidizers .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data observed in this compound derivatives, particularly regarding piperidine ring conformation?

- Methodological Answer : Contradictions may arise from dynamic ring puckering or solvent effects. Strategies include:

- Variable Temperature (VT) NMR : Conduct experiments at −40°C to 80°C to freeze conformational exchange and resolve split signals .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict stable conformers and compare with experimental shifts .

- Deuteration : Substitute labile protons (e.g., -OH) with deuterium to simplify splitting patterns .

Q. What experimental strategies are recommended for investigating the reactivity of the hydroxypiperidine moiety in this compound under acidic or basic conditions?

- Methodological Answer :

- Acidic Conditions : React with HCl (1M) in THF to study carbamate cleavage. Monitor via TLC for tert-butyl group removal (Rf shift from 0.6 to 0.3) .

- Basic Conditions : Use NaOH (0.1M) to hydrolyze the carbamate, followed by LC-MS to detect amine intermediates .

- Kinetic Studies : Perform pseudo-first-order reactions under varying pH (2–12) to determine rate constants for hydrolysis .

Q. In medicinal chemistry applications, how does this compound serve as a precursor for targeted protein degradation (PROTAC) constructs?

- Methodological Answer :

- Linker Design : The hydroxypiperidine group enables conjugation to E3 ligase ligands (e.g., thalidomide) via Suzuki-Miyaura cross-coupling with boronate esters .

- PROTAC Assembly :

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Boronate ester formation | Pd(dppf)Cl, KOAc, 80°C | 85% |

| 2 | Carbamate coupling | DIPEA, DCM, RT | 72% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.